molecular formula C11H8FNO2S B1309632 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 879070-37-8

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1309632
CAS RN: 879070-37-8
M. Wt: 237.25 g/mol
InChI Key: ZNAHNFKZFMHFQE-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorophenyl group may suggest enhanced biological activity or specificity due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-amino-thiophene derivatives, which can be further modified to obtain novel Schiff bases with antimicrobial activity . Similarly, the synthesis of thiazolopyrimidines involves the reaction of appropriate substituted aldehydes with a thiazolopyrimidine intermediate . The synthesis of thiazole-5-carboxylate esters can be achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides . These methods highlight the versatility of synthetic approaches to create a variety of thiazole-based compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of substituents on the thiazole ring can significantly influence the compound's properties. For example, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety on the thiazolopyrimidine ring are important for anticancer activity . Additionally, the introduction of electron-withdrawing groups such as fluorine can affect the fluorescence properties of thiazole compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. For instance, the condensation of thiazolidine with fluorinated phenylenediamines leads to the formation

Scientific Research Applications

Fluorescence Detection

A study by Lambert et al. (2000) investigated the preparative, spectroscopic, and equilibrium aspects of phenyl-2-thiazoline fluorophores, aiming for selective Al3+ detection potentially useful in studying intracellular Al3+. These compounds demonstrated substantial UV-visible absorbance changes upon coordination with Al3+, with some fluorescing strongly when coordinated to Al3+, indicating their utility as selective fluorophores for biological applications (Lambert et al., 2000).

Pharmaceutical Applications

Shi et al. (2016) showed that organic fluorophores, specifically derivatives related to thiazolo pyridine dicarboxylic acids, are primary contributors to the fluorescence of carbon dots with high quantum yields. This insight could expand the applications of carbon dots in bioimaging and diagnostics (Shi et al., 2016).

Alam et al. (2010) synthesized and evaluated a series of thiazolo pyrimidine derivatives for anti-inflammatory and antinociceptive activities, discovering compounds with significant effects and lower ulcerogenic activity. This suggests the therapeutic potential of thiazole derivatives in inflammation and pain management (Alam et al., 2010).

Antimicrobial and Antitumor Activity

Bhat and Holla (2004) synthesized 1,2,4-triazolo[3,4-b]thiazole derivatives via a novel multi-component reaction, showcasing their antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhat & Holla, 2004).

Kariuki et al. (2022) reported the unexpected synthesis of a thiazole-derivatized benzenesulfonic acid with antimicrobial activity comparable to ampicillin and vancomycin, highlighting its potential in combating microbial infections (Kariuki et al., 2022).

properties

IUPAC Name

2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAHNFKZFMHFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407212
Record name 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879070-37-8
Record name 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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